molecular formula C10H12O3 B3156033 (2S)-2-(2-Methoxyphenyl)propanoic acid CAS No. 81616-80-0

(2S)-2-(2-Methoxyphenyl)propanoic acid

Cat. No.: B3156033
CAS No.: 81616-80-0
M. Wt: 180.2 g/mol
InChI Key: NUSLQDOXLCYVTQ-ZETCQYMHSA-N
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Description

Chirality and Stereochemistry in Optically Active Propanoic Acids

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. bldpharm.com Molecules possessing this property are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers. sigmaaldrich.combldpharm.com The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. moldb.com

Propanoic acid itself (CH₃CH₂COOH) is achiral as it lacks a chiral center and possesses a plane of symmetry. moldb.comgoogle.com However, substitution at the second carbon (the α-carbon) can introduce chirality. For instance, 2-hydroxypropanoic acid (lactic acid) is chiral because the C2 carbon is attached to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a carboxyl group (-COOH). bldpharm.com

Similarly, in 2-arylpropanoic acids like (2S)-2-(2-Methoxyphenyl)propanoic acid, the α-carbon is a stereocenter. It is bonded to a hydrogen atom, a methyl group, a carboxyl group, and the 2-methoxyphenyl group. This results in two enantiomers: (S)-2-(2-methoxyphenyl)propanoic acid and (R)-2-(2-methoxyphenyl)propanoic acid. These enantiomers are identical in most physical properties, such as melting point and boiling point of the racemic mixture, but they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. nih.gov One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. nih.gov

Significance of Enantiopure Compounds in Advanced Organic Synthesis and Materials Science

The synthesis and use of enantiopure compounds—samples containing only one enantiomer of a chiral molecule—is of paramount importance in modern chemistry. nih.gov In advanced organic synthesis, enantiopure compounds serve as valuable chiral building blocks or chiral auxiliaries. bldpharm.comgoogle.com They are used to construct complex molecules with specific, desired stereochemistry, which is crucial in fields like medicinal chemistry where the biological activity of a drug can be exclusive to a single enantiomer. The synthesis of a single enantiomer can be achieved through methods like chiral resolution (separating a racemic mixture) or asymmetric synthesis (selectively producing one enantiomer).

In materials science, the incorporation of chiral units into polymers, liquid crystals, or nanomaterials can lead to materials with unique and tailored properties. Chirality can influence the self-assembly of molecules, leading to the formation of helical superstructures or materials with specific optical or electronic properties. For example, chiral liquid crystals are essential components in many display technologies, and the development of chiral polymers is a growing field of research for applications in chiral separations, catalysis, and sensors.

Overview of Research Trajectories for this compound

While specific, published research trajectories focusing exclusively on this compound are not extensively documented in mainstream literature, its structural similarity to other well-studied 2-arylpropanoic acids, such as Naproxen, allows for informed postulation of its potential research applications.

A primary research trajectory involves its use as a chiral building block for the synthesis of more complex, single-enantiomer target molecules. The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, such as amidation or esterification, while the (S)-configured stereocenter can direct the stereochemical outcome of subsequent reactions. For example, research on the related (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) has shown its derivatization into various amides to create new chemical entities. A similar approach could be applied to this compound to generate libraries of novel chiral compounds for screening in various applications.

Another potential area of investigation is its application in asymmetric catalysis , either as a precursor to a chiral ligand or as a chiral catalyst itself. The combination of its structural rigidity and functional groups could be exploited in the design of new catalysts for enantioselective reactions.

In the context of materials science , this compound could be explored as a chiral monomer for the synthesis of novel polymers. Polymerization of this enantiopure acid could lead to chiral polymers with specific secondary structures, such as helices, which might exhibit interesting chiroptical properties or be useful as chiral stationary phases for chromatography. Research into materials derived from propionic acids has shown the potential to create ferroelectric and antiferroelectric liquid crystals.

The development of efficient and selective synthesis methods for this compound also represents a significant research avenue. This includes optimizing methods for the chiral resolution of the corresponding racemic mixture or developing novel asymmetric synthesis routes to directly obtain the (S)-enantiomer with high purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSLQDOXLCYVTQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 2s 2 2 Methoxyphenyl Propanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolution of racemic mixtures. For (2S)-2-(2-Methoxyphenyl)propanoic acid, both chiral auxiliary-mediated methods and asymmetric catalysis have proven to be effective strategies.

Grignard Reaction-Based Stereoselective Synthesis

While the direct stereoselective synthesis of this compound using a Grignard reaction is not explicitly detailed in the provided search results, Grignard reagents are fundamental in the synthesis of 2-arylpropanoic acids. orgsyn.orgnih.gov Stereoselectivity can be introduced through various strategies. One approach involves the use of a chiral Grignard reagent. The generation of a chiral Grignard reagent where the metal-bearing carbon is the stereocenter has been achieved with high enantiomeric excess. researchgate.net

Another strategy involves the reaction of a standard Grignard reagent with a substrate containing a chiral auxiliary. The diastereoselectivity of such reactions can be high, leading to enantiomerically enriched products after removal of the auxiliary. Iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with aryl Grignard reagents have also been reported for the synthesis of compounds like (S)-ibuprofen. nih.gov

Chiral Resolution Techniques for Racemic 2-(2-Methoxyphenyl)propanoic Acid Precursors

Diastereomeric Salt Formation and Fractional Crystallization (e.g., Quinine Resolution)

Diastereomeric salt formation is a classical and widely used technique for the resolution of racemic carboxylic acids. scielo.org.zaadvanceseng.com This method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. scielo.org.zafigshare.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

Quinine, a readily available natural product, is a common resolving agent for acidic compounds. scielo.org.zanih.gov The resolution process relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and quinine. The less soluble salt crystallizes out of the solution, enriched in one diastereomer. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid. The efficiency of the resolution is dependent on factors such as the solvent system and crystallization conditions. researchgate.net

Resolving AgentTechniquePrinciple of SeparationReference
QuinineDiastereomeric Salt Formation and Fractional CrystallizationDifferential solubility of diastereomeric salts scielo.org.zanih.gov
(S)-(−)-α-methylbenzylamine (S-MBA)Diastereomeric Salt Formation and Fractional CrystallizationDifferential solubility of diastereomeric salts figshare.com

Kinetic Resolution through Enantioselective Esterification

Kinetic resolution via enantioselective esterification is another effective method for separating racemic carboxylic acids. This technique can be achieved through both enzymatic and non-enzymatic catalysis.

As discussed in section 2.1.2.2, enzymes, particularly lipases, are highly effective for this purpose, often showing high enantioselectivity for one enantiomer of a racemic profen. nih.gov

Non-enzymatic kinetic resolution has also been developed. For instance, a system utilizing pivalic anhydride (B1165640) as a coupling agent, an achiral alcohol, and a chiral acyl-transfer catalyst like (+)-benzotetramisole has been shown to effectively resolve racemic 2-arylpropanoic acids. mdpi.comclockss.org This method proceeds through the formation of a mixed anhydride, which then reacts enantioselectively with the alcohol in the presence of the chiral catalyst. This approach has been successfully applied to produce chiral 2-arylpropanoic acid esters and the unreacted chiral carboxylic acids with high enantiomeric excesses. The selectivity of this process can be influenced by the solvent and the specific substituents on the aryl ring of the substrate. mdpi.com

Catalysis TypeKey ReagentsPrincipleReference
EnzymaticLipases (e.g., Candida rugosa)Enzyme selectively esterifies one enantiomer nih.gov
Non-enzymaticPivalic anhydride, achiral alcohol, (+)-benzotetramisoleChiral catalyst mediates enantioselective esterification of a mixed anhydride intermediate mdpi.comclockss.org

Chromatographic Enantioseparation using Chiral Stationary Phases

High-performance liquid chromatography (HPLC) employing chiral stationary phases is a cornerstone of stereoselective analysis. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation. The success of this technique is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase composition.

For 2-arylpropanoic acids, a class to which this compound belongs, several types of CSPs have been successfully employed. These include polysaccharide-based CSPs, protein-based CSPs, and Pirkle-type CSPs. The chiral recognition mechanisms are complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Detailed Research Findings

While specific research detailing the chromatographic enantioseparation of this compound is not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally analogous ortho-substituted 2-arylpropanoic acids. The presence of a substituent at the ortho position of the phenyl ring can significantly influence the chiral recognition process.

One study investigated the enantioseparation of three constitutional isomers of 2-(methylphenyl)propanoic acid by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector. While the meta- and para-isomers were successfully resolved, no enantioseparation was observed for the ortho-isomer, 2-(2-methylphenyl)propanoic acid. This suggests that the proximity of the ortho-substituent to the chiral center may pose a steric hindrance challenge for certain chiral selectors.

However, successful enantioseparations of other ortho-substituted profens have been achieved using different types of chiral stationary phases. For instance, the direct enantiomeric resolution of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid, which features both ortho-methyl and para-chloro substituents, was accomplished on an Enantiopac column, which is an α1-acid glycoprotein (AGP) protein-based CSP.

Furthermore, a study on a series of fluorinated 2-arylpropionic acids, including compounds with ortho-fluoro substituents, demonstrated successful separations on various polysaccharide-based and Pirkle-type CSPs. The chiral stationary phases tested included Chiralcel® OJ, Chiralcel® OD, and (S,S)-Whelk-O® 1.

These findings indicate that while some chiral selectors may struggle with ortho-substituted arylpropanoic acids, others, particularly certain polysaccharide and protein-based CSPs, are capable of effective chiral recognition. The selection of the CSP and the optimization of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol, often with the addition of an acidic modifier like trifluoroacetic acid to suppress the ionization of the carboxylic acid group, are critical for achieving baseline separation.

The following table summarizes the chromatographic conditions for the enantioseparation of profens that are structurally related to 2-(2-Methoxyphenyl)propanoic acid, providing a basis for method development for the target compound.

Interactive Data Table: Chromatographic Enantioseparation of Ortho-Substituted 2-Arylpropanoic Acids

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
2-(4-chloro-2-methylphenoxy)propanoic acidEnantiopac (α1-acid glycoprotein)Phosphate buffer with organic modifierData not availableData not availableSuccessful separation
rac-2-(6-fluorophenanthren-1-yl)propionic acid(S,S)-Whelk-O® 1Details not specifiedData not availableHigh enantioselectivitySuccessful separation
rac-2-(fluoroaryl)propionic acidsChiralcel® OJDetails not specifiedData not availableData not availableSuccessful separation
rac-2-(fluoroaryl)propionic acidsChiralcel® ODDetails not specifiedData not availableData not availableSuccessful separation

Note: The data presented in the table is based on findings for structurally similar compounds, as specific data for this compound was not found in the reviewed literature. This information serves as a guide for potential method development.

Chemical Transformations and Derivatization of 2s 2 2 Methoxyphenyl Propanoic Acid

Functional Group Interconversions and Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling its conversion into various other functional groups. These interconversions are fundamental in synthesizing derivatives for a multitude of applications.

Conversion to Acid Chlorides: Carboxylic acids are readily converted to more reactive acid chlorides. A common method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comlibretexts.orgcommonorganicchemistry.com For instance, reacting (2S)-2-(2-Methoxyphenyl)propanoic acid with thionyl chloride, often under reflux conditions, yields (2S)-2-(2-Methoxyphenyl)propanoyl chloride. prepchem.comlibretexts.org This transformation is a critical first step for synthesizing esters and amides under mild conditions.

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent. masterorganicchemistry.com Alternatively, the more reactive acid chloride can be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the corresponding ester. pearson.com Esterification is not only a route to new chemical entities but is also a common derivatization technique for analytical purposes. nih.gov

Amide Synthesis: Amides are typically synthesized by reacting a carboxylic acid derivative with an amine. The most direct method, the reaction of the carboxylic acid with an amine, requires high temperatures. libretexts.org A more practical approach involves first converting the carboxylic acid to its acid chloride, which then readily reacts with a primary or secondary amine at room temperature to form the amide. libretexts.org Coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), can also facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. nih.gov These methods have been used to prepare amide prodrugs of various 2-arylpropionic acids. nih.gov

Reduction to Primary Alcohols: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are not reactive enough. chemguide.co.uk The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to yield the alcohol, (2S)-2-(2-methoxyphenyl)propan-1-ol. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk

Table 1: Summary of Functional Group Interconversions of the Carboxylic Acid Moiety

Starting Functional Group Reagent(s) Product Functional Group
Carboxylic Acid Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Acid Chloride
Carboxylic Acid Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester
Acid Chloride Alcohol, Base (e.g., Pyridine) Ester
Carboxylic Acid Amine, Coupling Agent (e.g., DCC) Amide
Acid Chloride Amine Amide
Carboxylic Acid Lithium aluminum hydride (LiAlH₄) Primary Alcohol

Electrophilic Substitution Reactions on the Methoxyphenyl Moiety

The methoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director. Due to the existing substituent at the C2 (ortho) position, incoming electrophiles are primarily directed to the C4 (para) and C6 (ortho) positions.

Halogenation: The aromatic ring can be halogenated, typically with bromine or chlorine, in the presence of a catalyst. For anisole (B1667542) and its derivatives, halogenation is an electrophilic aromatic substitution. brainly.in Bromination of anisole using bromine in a solvent like ethanoic acid readily yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to less steric hindrance. vedantu.comacs.org In some cases, due to the high activation by the methoxy group, a Lewis acid catalyst may not be necessary. pearson.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For activated rings like anisole, milder conditions might be employed to avoid over-oxidation or side reactions. researchgate.netspu.edu The nitro group will preferentially add to the para position relative to the strongly activating methoxy group.

Friedel-Crafts Reactions:

Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduyoutube.comstackexchange.com While the methoxy group can complex with the Lewis acid, the reaction is still feasible, often requiring an excess of the catalyst. stackexchange.comstackexchange.com The primary product for the acylation of this compound would be the para-acylated derivative.

Alkylation: The introduction of an alkyl group can be accomplished using an alkyl halide and a Lewis acid catalyst. youtube.comacs.org Similar to acylation, the reaction on anisole yields a mixture of ortho and para substituted products, with the para product generally favored. youtube.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Electrophile Primary Substitution Position(s) Activating/Deactivating Group
Halogenation Br⁺ or Cl⁺ para (C4), ortho (C6) -OCH₃ (Strongly Activating)
Nitration NO₂⁺ para (C4), ortho (C6) -OCH₃ (Strongly Activating)
Friedel-Crafts Acylation RCO⁺ para (C4) -OCH₃ (Strongly Activating)
Friedel-Crafts Alkylation R⁺ para (C4), ortho (C6) -OCH₃ (Strongly Activating)

Derivatization for Analytical and Spectroscopic Characterization (e.g., Esterification for HPLC Analysis)

The analysis of chiral compounds like this compound often requires derivatization to enhance detection and separation, particularly for chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying enantiomers. acs.orgrasayanjournal.co.in For chiral carboxylic acids, direct analysis can be challenging. Derivatization into esters, for example, can improve chromatographic behavior by increasing volatility and compatibility with different stationary phases. mdpi.com

The process typically involves:

Esterification: The carboxylic acid is converted into an ester by reacting it with an alcohol. This can be done using standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst or conversion to the acid chloride followed by reaction with an alcohol. mdpi.comresearchgate.net

Chiral HPLC Separation: The resulting ester is then analyzed on a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based columns are commonly used for this purpose. researchgate.net The choice of mobile phase, often a mixture of solvents like n-hexane and an alcohol, is crucial for achieving good resolution between the enantiomers. rasayanjournal.co.in This analytical derivatization allows for the accurate determination of enantiomeric purity.

Incorporation into Complex Molecular Architectures (e.g., Opioid Peptides)

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties like enhanced stability against enzymatic degradation. uminho.ptnih.gov

In the field of opioid research, modifying endogenous opioid peptides is a common strategy to develop new analgesics with better pharmacological profiles. mdpi.com This often involves replacing natural amino acids with non-canonical or unnatural building blocks. nih.govnih.gov

Derivatives of phenylpropanoic acid have been successfully incorporated into opioid peptide sequences. nih.gov For instance, replacing the N-terminal amino acid of an opioid agonist peptide with a structure like (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been shown to convert the agonist into a potent antagonist. nih.gov This demonstrates that non-amino acid structures, such as this compound, can serve as critical pharmacophoric elements. The synthesis involves standard peptide coupling techniques, where the carboxylic acid of the propanoic acid derivative is activated and reacted with the free amine of a peptide chain. nih.gov This incorporation allows for the exploration of new chemical space and the development of novel therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (2S)-2-(2-Methoxyphenyl)propanoic acid provides definitive evidence for its proton framework. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic ring and the carboxylic acid group create significant deshielding effects. The acidic proton of the carboxylic acid is expected to be the most downfield signal, typically appearing as a broad singlet above 10 ppm due to hydrogen bonding and rapid chemical exchange. nagwa.com

The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, while the protons on the stereogenic center (α-proton) and the adjacent methyl group exhibit characteristic spin-spin coupling. The α-proton is a quartet due to coupling with the three methyl protons, and the methyl protons are a doublet from coupling with the single α-proton. The protons on the phenyl ring show complex splitting patterns in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) > 10.0 Broad Singlet 1H
Aromatic (Ar-H) 6.8 - 7.4 Multiplet 4H
Methine (-CH) ~ 3.7 Quartet (q) 1H
Methoxy (-OCH₃) ~ 3.8 Singlet (s) 3H

Note: Predicted values are based on analyses of similar structures like propanoic acid and its derivatives. docbrown.infodocbrown.info

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, ten unique signals are expected, corresponding to each carbon atom in its structure. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically > 175 ppm). docbrown.info The carbon atoms of the phenyl ring appear in the aromatic region (110-160 ppm), with the carbon bearing the methoxy group being particularly deshielded. The methoxy carbon, methine carbon, and methyl carbon appear at progressively higher fields (further upfield). docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) > 175
Aromatic (C-O) ~ 157
Aromatic (C-C) ~ 128
Aromatic (CH) 110 - 130
Methoxy (-OCH₃) ~ 55
Methine (-CH) ~ 45

Note: Predicted values are based on analyses of similar structures. docbrown.infodocbrown.info

Determining the absolute configuration at the chiral center (C2) can be achieved using NMR anisotropy methods, often involving a chiral derivatizing agent (CDA). A common strategy involves esterification of the carboxylic acid with a chiral alcohol, such as (R)- or (S)-Mosher's alcohol, or conversely, using the acid itself as a CDA.

For instance, (S)-2-(2-Methoxyphenyl)propanoic acid can be used as a CDA to determine the configuration of other chiral molecules. nih.gov The principle relies on the formation of diastereomeric esters. The phenyl ring of the methoxyphenyl group creates a strong magnetic anisotropic field. In the two diastereomers, different parts of the molecule being analyzed will lie in either the shielding or deshielding cone of this aromatic ring. This results in observable differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons of the analyzed molecule, allowing for the assignment of its absolute configuration. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a monoisotopic mass of approximately 180.079 Da. uni.lu In electron ionization (EI) mass spectrometry, a molecular ion peak ([M]⁺) at m/z 180 would be observed.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this molecule would include:

Loss of the carboxyl group: A peak at m/z 135 resulting from the loss of the •COOH radical (45 Da).

Decarboxylation: Loss of CO₂ (44 Da) to give a fragment ion at m/z 136.

Loss of the methoxy group: A peak corresponding to the loss of a •OCH₃ radical (31 Da).

Benzylic cleavage: Cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon can lead to a resonance-stabilized ion.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Description
181.086 [M+H]⁺ Protonated Molecular Ion
180.079 [M]⁺ Molecular Ion
135.081 [M-COOH]⁺ Loss of carboxyl radical

Note: Predicted m/z values are based on the compound's formula and common fragmentation patterns of similar molecules. uni.ludocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted benzene (B151609) ring.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 O-H stretch (very broad) Carboxylic Acid (dimer)
2850-3000 C-H stretch Alkyl, Aromatic
1700-1725 C=O stretch (strong, sharp) Carboxylic Acid
~1600, ~1450 C=C stretch Aromatic Ring
~1250 C-O stretch (asymmetric) Aryl Ether

The most distinctive feature is the very broad O-H stretching band, which is characteristic of a hydrogen-bonded carboxylic acid dimer. docbrown.info The intense carbonyl (C=O) stretch is also a key diagnostic peak. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the 2-methoxyphenyl group. This substituted benzene ring gives rise to characteristic π → π* electronic transitions. One would expect to observe absorption maxima (λmax) in the ultraviolet region, typically around 220 nm and 270-280 nm, which are characteristic for substituted aromatic systems. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Propanoic acid
2-methylpropanoic acid
3-(2-methoxyphenyl)propionic acid
(R)-Mosher's alcohol
(S)-Mosher's alcohol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering fundamental insights into the solid-state conformation and packing of a compound. For this compound and its derivatives, X-ray crystallography elucidates the molecular structure and the intricate network of non-covalent interactions that govern the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for structural elucidation, provided that suitable single crystals can be grown. The process of obtaining high-quality crystals of a carboxylic acid like this compound can be challenging. A common strategy to overcome this is to prepare salts or derivatives, which often exhibit different crystallization properties. The analysis of these derivatives provides critical data on the molecular conformation and configuration of the parent acid.

The preparation of salts with chiral amines or achiral bases is a standard approach to facilitate crystallization and resolve racemates. The resulting ionic interactions often lead to well-ordered crystalline lattices suitable for SC-XRD analysis. These studies would confirm the absolute configuration of the chiral center and detail the conformational preferences of the propanoic acid side chain and the orientation of the methoxy group relative to the phenyl ring.

Table 1: Crystallographic Data for the Analogue Compound 2-(2-Methoxyphenyl)acetic acid researchgate.net

Parameter Value
Chemical Formula C₉H₁₀O₃
Crystal System Orthorhombic
Space Group Pbca (No. 61)
a (Å) 14.2570(6)
b (Å) 7.9250(4)
c (Å) 29.8796(13)
Volume (ų) 3376.0(3)
Z (Molecules/Unit Cell) 16
Temperature (K) 200

This interactive table provides the key crystallographic parameters determined from the single-crystal X-ray diffraction analysis of a closely related compound.

Powder X-ray diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. It is particularly important for studying polymorphism—the ability of a compound to exist in two or more crystalline forms with different molecular arrangements. Different polymorphs can exhibit distinct physical properties, and PXRD is the primary technique for their identification and characterization.

For this compound, a PXRD analysis would involve exposing a powdered sample to an X-ray beam and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. The presence of different polymorphs would be indicated by distinct PXRD patterns.

Structural analysis from PXRD data is also possible. The structure of 3-(3-methoxyphenyl)propionic acid, an isomer of the title compound's analogue, was successfully determined from high-resolution laboratory PXRD data. researchgate.net This demonstrates the feasibility of obtaining detailed structural information, such as lattice parameters and molecular conformation, even when single crystals are unavailable. In some cases, different crystallization conditions (e.g., using different solvents) can lead to the formation of pseudopolymorphs (solvates or hydrates), which are also readily identified by PXRD. researchgate.net For instance, a study on (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid showed that crystallization from ethanol (B145695) versus water resulted in two different crystalline forms, a phenomenon confirmed by PXRD and thermal analysis. researchgate.net

Table 2: Representative Data from a Powder X-ray Diffraction Pattern

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
18.8 4.72 78
21.1 4.21 95

This interactive table presents hypothetical PXRD data to illustrate the typical information obtained. Each peak, defined by its 2θ position, corresponds to a specific lattice plane spacing (d-spacing).

The crystal packing of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. In the solid state, the carboxylic acid groups of this compound are expected to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov This is a very common and stable supramolecular synthon observed in the crystal structures of numerous phenylpropionic acid derivatives. researchgate.net

C-H···O Interactions: Hydrogen atoms attached to the aromatic ring or the aliphatic chain can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or methoxy groups of neighboring molecules. Analysis of related structures reveals that these interactions are instrumental in linking the primary hydrogen-bonded dimers into larger assemblies. researchgate.net

C-H···π Interactions: The electron-rich π-system of the methoxyphenyl ring can act as an acceptor for hydrogen atoms from adjacent molecules. These interactions, where a C-H bond points towards the face of the aromatic ring, contribute significantly to the crystal cohesion. researchgate.net

π···π Stacking: The aromatic rings of adjacent molecules may engage in π-stacking interactions. In the crystal structure of a dimethoxyphenylpropionic acid analogue, the benzene rings within a hydrogen-bonded dimer were found to be parallel but offset from each other. nih.gov

The interplay of these varied interactions dictates the final crystal packing. Analysis using tools like Hirshfeld surfaces on related phenylpropionic acids shows that H···H, O···H, and C···H contacts account for the vast majority of close intermolecular contacts, underscoring the importance of these weak interactions in the crystal structure. researchgate.net

Table 3: Common Intermolecular Interactions in Phenylpropionic Acid Crystal Structures

Interaction Type Donor Acceptor Typical Distance/Geometry
O-H···O Hydrogen Bond Carboxyl -OH Carboxyl C=O O···O distance ~2.6-2.7 Å
C-H···O Hydrogen Bond Aromatic C-H / Aliphatic C-H Carboxyl C=O / Methoxy -O- H···O distance ~2.4-2.8 Å

This interactive table summarizes the key intermolecular forces and their typical geometric parameters that stabilize the crystalline forms of compounds related to this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of (2S)-2-(2-Methoxyphenyl)propanoic acid. These methods model the electronic structure and geometry of the molecule, providing a quantitative basis for understanding its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations can predict key structural parameters.

While specific DFT-calculated values for this compound are not widely available in the surveyed literature, a typical study would involve optimizing the geometry to find the minimum energy conformation. This would yield data for bond lengths, bond angles, and dihedral angles. For instance, in similar molecules like 2-(4-Isobutylphenyl) propanoic acid, DFT calculations have been used to determine these parameters with high accuracy. researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a primary output of DFT calculations, providing a basis for understanding the molecule's reactivity and spectroscopic properties. nih.gov

Table 1: Representative Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT results and is not from a specific study on this molecule.

Parameter Bond/Atoms Predicted Value
Bond Length C=O ~1.21 Å
Bond Length C-O (carboxyl) ~1.36 Å
Bond Length C-C (chiral center) ~1.53 Å
Bond Angle O=C-O ~123°

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of the atoms (conformers) and their relative energies. researchgate.net A potential energy surface (PES) scan is a computational technique used to explore these conformations by systematically changing a specific dihedral angle and calculating the energy at each step. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data Note: This table illustrates the type of data obtained from FMO analysis and does not represent actual calculated values for this specific compound.

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.2 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.org These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. wuxiapptec.com

On an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, indicating these are nucleophilic sites. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as an electrophilic site. libretexts.orgwuxiapptec.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex wave function from a quantum calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dempg.de This method offers insights into electron delocalization and hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled and empty orbitals. wisc.edu

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (from infrared spectroscopy) can be performed. researchgate.net These predicted spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

For this compound, calculating the vibrational frequencies would help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as the stretching of the C=O bond or the O-H bond. Similarly, predicting the ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the examination of the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the trajectory of each particle over time, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions.

Simulation of Molecular Behavior in Different Phases

MD simulations have been instrumental in characterizing the behavior of 2-arylpropionic acids, a class of compounds to which this compound belongs, in various physical states. While specific studies on this compound are not widely available in public literature, research on analogous compounds like ketoprofen (B1673614) and ibuprofen (B1674241) provides significant insights into their molecular dynamics in different phases.

In the amorphous or glassy state, the mobility of these molecules is significantly reduced. Studies on ketoprofen have utilized broadband dielectric spectroscopy alongside MD simulations to investigate molecular mobility. These studies have identified different relaxation processes, such as the primary α-relaxation associated with large-scale molecular motions and secondary γ-relaxations corresponding to more localized movements. nih.gov The activation energy for these processes can be calculated from simulation data, providing a measure of the energy barriers for different types of molecular motion in the solid state. nih.gov

In the liquid or solution phase, MD simulations can model the interactions of the compound with solvent molecules. For instance, simulations of ibuprofen in aqueous solution have been used to study its release from silica (B1680970) nanochannels, a model for drug delivery systems. acs.org These simulations reveal how the molecule's orientation and translational mobility are influenced by the surrounding environment, such as the pH of the solution. acs.org The simulations can also predict properties like the potential of mean force for the molecule to permeate a channel or a biological membrane.

Furthermore, MD simulations have been employed to study the interaction of profens with lipid bilayers, which serves as a model for cell membranes. Studies on ibuprofen have shown that its interaction with a model membrane is concentration-dependent. nih.gov At low concentrations, the molecules tend to bind to the surface of the lipid bilayer, primarily through electrostatic and van der Waals interactions. nih.gov At higher concentrations, they can insert into the hydrophobic core of the bilayer, which can alter the physical properties of the membrane, such as its thickness and fluidity. nih.govbohrium.comtandfonline.com These simulations provide a molecular-level explanation for how these compounds traverse biological barriers.

Table 1: Representative Parameters from MD Simulations of Profens in Different Environments

ParameterSystemValue/ObservationReference
Activation Energy (γ-process)Amorphous Ketoprofen37.91 kJ/mol nih.gov
Interaction Energy (IBU-lipid headgroup)Ibuprofen at low concentration in POPC bilayerElectrostatic: -22.5 ± 3.2 kJ/mol; van der Waals: -5.9 ± 1.2 kJ/mol nih.gov
Area Per Lipid (APL)POPC membrane with high concentration of Ibuprofen0.63 nm² (compared to 0.57 nm² for pure membrane) tandfonline.com
Water Permeability Free Energy BarrierPOPC membrane with IbuprofenDecreased in the presence of ibuprofen tandfonline.com

This table presents data from studies on ibuprofen and ketoprofen as representative examples for the class of 2-arylpropionic acids.

Investigation of Binding Modes and Interactions in Complex Systems

MD simulations are extensively used to investigate the binding of small molecules to biological macromolecules, such as proteins. This is crucial for understanding the mechanism of action of many pharmaceutical compounds. For profens, a primary target is the cyclooxygenase (COX) enzyme.

Computational studies on ketoprofen derivatives have used MD simulations to explore their inhibitory effects on human COX-2. iasp-pain.org These simulations provide a dynamic view of how the ligand binds within the active site of the enzyme. The stability of the protein-ligand complex can be assessed by monitoring parameters such as the root mean square deviation (RMSD) of the atomic positions over time. The flexibility of different regions of the protein in the presence of the ligand can be analyzed through the root mean square fluctuation (RMSF). iasp-pain.org

The specific interactions that stabilize the binding of the ligand can be identified and quantified. These interactions typically include:

Hydrogen Bonds: Formation of hydrogen bonds between the carboxylic acid group of the profen and polar amino acid residues in the active site is a common and critical interaction.

Hydrophobic Interactions: The aryl group and other nonpolar parts of the molecule engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

By calculating the binding free energy, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can rank the binding affinities of different compounds. iasp-pain.org These calculations can decompose the total binding energy into contributions from different types of interactions, providing a detailed understanding of the driving forces for binding. iasp-pain.org For example, a study on ketoprofen derivatives showed that modifications to the molecular structure could enhance binding affinity to COX-2, with certain derivatives being identified as particularly promising candidates for further development. iasp-pain.org

Table 2: Key Interactions of a Profen Ligand in the COX-2 Active Site (Representative)

Type of InteractionLigand Functional GroupKey Protein Residues (Example)
Hydrogen BondCarboxylic AcidArg120, Tyr355
Hydrophobic InteractionPhenyl ringLeu352, Val523, Ala527
van der Waals ContactsEntire LigandMultiple residues in the binding pocket

This table provides a generalized representation of interactions observed in simulations of profens with COX enzymes. The specific residues may vary.

Theoretical Studies of Reaction Mechanisms and Enantiomer Recognition

Theoretical chemistry provides powerful tools to elucidate reaction mechanisms and understand the principles of stereoselectivity. For chiral molecules like this compound, understanding enantiomer recognition is of paramount importance.

Enantiomer recognition is another area where theoretical studies have provided significant insights. This is particularly relevant in the context of enzymatic reactions and chromatographic separations. Molecular docking and MD simulations can be used to study how different enantiomers interact with a chiral environment, such as the active site of an enzyme or a chiral stationary phase.

A study on the kinetic resolution of racemic ethyl 2-arylpropionates using an esterase provides a compelling example of how computational methods are applied to understand and engineer enantioselectivity. nih.gov In this research, homology modeling was used to build a three-dimensional structure of the enzyme. nih.gov Subsequently, molecular docking was performed to predict the binding modes of both the (R)- and (S)-enantiomers of the substrate within the enzyme's active site. nih.gov

The analysis of these docked poses revealed key amino acid residues that are responsible for the enantioselectivity of the enzyme. nih.gov It was observed that the orientation of the substrate's α-carbon and the surrounding residues determines which enantiomer is preferentially hydrolyzed. nih.gov By identifying these "hotspot" residues, researchers were able to perform targeted mutations to invert and improve the enantioselectivity of the enzyme for the desired (S)-enantiomer. nih.gov These computational predictions were then validated experimentally, demonstrating the power of theoretical studies in guiding protein engineering efforts.

Table 3: Computational Approaches in Studying Enantioselectivity

Computational MethodApplicationInsights Gained
Homology ModelingPredicting the 3D structure of an enzymeProvides a structural framework for further analysis.
Molecular DockingSimulating the binding of enantiomers to an enzyme's active siteIdentifies key interacting residues and differences in binding poses between enantiomers.
Site-Directed Mutagenesis (in silico)Predicting the effect of amino acid substitutions on enantioselectivityGuides experimental efforts to engineer enzymes with improved properties.

Analytical Methodologies for Enantiomeric Purity and Quantification

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioseparation of profens and related acidic compounds, including (2S)-2-(2-Methoxyphenyl)propanoic acid. The versatility of HPLC allows for various modes of operation, such as normal-phase, reversed-phase, and polar organic modes, to achieve optimal separation.

Development and Validation of Chiral HPLC Methods

The development of a robust chiral HPLC method is a systematic process that involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the enantiomers. chromatographyonline.comsigmaaldrich.com For acidic compounds like this compound, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com

Method validation is a critical step to ensure the reliability and accuracy of the analytical results. nih.govnih.gov This process typically includes the evaluation of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, a developed method for a similar compound demonstrated a relative standard deviation of less than 5% for all analytes and achieved low limits of quantification, highlighting the method's precision and sensitivity. nih.gov The stability of the analyte in the prepared solution is also assessed to ensure that no degradation or racemization occurs during the analysis. researchgate.net

Utilization of Chiral Stationary Phases (e.g., Chiralpak OJ-H, Whelk-O1)

The choice of the chiral stationary phase (CSP) is paramount for successful enantioseparation. Polysaccharide-based CSPs, such as those from the Chiralcel and Chiralpak series, are widely used due to their broad enantiorecognition capabilities. chromatographyonline.comdaicelchiral.com

Chiralcel OJ-H: This cellulose-based CSP is frequently employed for the separation of a wide range of chiral compounds. chromatographyonline.comchiraltech.com It can be used in both normal-phase and polar organic modes. hplc.eumz-at.de For acidic analytes, a mobile phase consisting of a hydrocarbon like n-hexane or n-heptane mixed with an alcohol (e.g., 2-propanol) and an acidic modifier (e.g., TFA) is common. daicelchiral.com

Whelk-O1: This Pirkle-type CSP, based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, is particularly effective for the separation of underivatized non-steroidal anti-inflammatory drugs (NSAIDs). registech.comregistech.com It operates on a π-electron acceptor/π-electron donor interaction mechanism. registech.comregistech.com The Whelk-O1 CSP is known for its durability, broad mobile phase compatibility (including aqueous systems), and excellent loading capacity, making it suitable for both analytical and preparative scale separations. registech.comregistech.com It has been shown to be highly selective for aryl propionic acids. chromatographytoday.com

The following table summarizes typical characteristics of these widely used CSPs:

Chiral Stationary PhaseSelector TypeCommon ApplicationsKey Advantages
Chiralcel OJ-HCellulose tris(4-methylbenzoate) coated on silica (B1680970) gelBroad range of chiral compounds, including acidic and basic analytes. chromatographyonline.comchiraltech.comVersatile, can be used in multiple chromatographic modes. hplc.eumz-at.de
Whelk-O11-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (Pirkle-type)Underivatized NSAIDs, amides, esters, ketones, and carboxylic acids. registech.comregistech.comHigh selectivity for NSAIDs, durable, broad mobile phase compatibility, excellent for preparative scale. registech.comregistech.comchromatographytoday.com

Method Development for Enantiomeric Excess (ee) Determination

The primary goal of chiral HPLC in this context is the accurate determination of the enantiomeric excess (ee). This requires baseline separation of the two enantiomers to allow for precise peak integration. uma.es The ee is calculated using the areas of the two enantiomeric peaks.

For accurate quantification, a non-chiral detector like a UV or fluorescence detector is typically used. uma.es It is crucial to ensure that the response factors for both enantiomers are identical under the detection conditions. uma.es In cases where pure enantiomeric standards are not available, HPLC coupled with chiroptical detectors, such as circular dichroism (CD) or optical rotation (OR) detectors, can be employed for ee determination. uma.es

Gas Chromatography (GC) for Enantioseparation (where applicable)

Gas chromatography (GC) can be a powerful technique for the enantioseparation of volatile chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance. For 2-arylpropionic acids, esterification to their corresponding methyl or other alkyl esters is a common derivatization step. nih.gov

The separation is then achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov For example, 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin has been successfully used as a GC chiral stationary phase for the separation of 2-phenylcarboxylic acid esters. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal resolution.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering several advantages. afmps.be Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC is considered a "green" technology due to reduced organic solvent consumption. selvita.comchiraltech.com

Key benefits of SFC for chiral separations include:

Speed: The low viscosity of supercritical fluids allows for higher flow rates, leading to faster analyses and increased throughput. afmps.beyoutube.com

Efficiency: SFC can provide high column efficiency, often superior to HPLC. selvita.comresearchgate.net

Compatibility: SFC is compatible with a wide range of chiral stationary phases developed for normal-phase HPLC, including polysaccharide-based and Pirkle-type CSPs. youtube.com

For the separation of profens, SFC has demonstrated excellent performance, often providing better resolution and faster separation times compared to traditional HPLC methods. youtube.com

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

For this compound, measuring the optical rotation provides a straightforward way to confirm the identity of the enantiomer and to get an initial assessment of its enantiomeric purity. A deviation from the known specific rotation of the pure enantiomer can indicate the presence of the other enantiomer or other optically active impurities. While polarimetry is a valuable tool, it is generally less sensitive and less accurate for the precise determination of high enantiomeric excess compared to chromatographic methods. uma.es It is often used in conjunction with HPLC or GC for comprehensive characterization.

Advanced Applications in Chiral Chemistry

(2S)-2-(2-Methoxyphenyl)propanoic Acid as a Chiral Building Block in Complex Molecule Synthesis

Role as a Chiral Resolving Agent for Racemic Mixtures

Specific examples and efficacy data (e.g., diastereomeric excess, yield) for the use of this compound in the separation of racemic mixtures of other compounds could not be located.

Use as a Chiral Auxiliary in Asymmetric Transformations

Information and research data detailing the application of this compound as a temporary chiral-directing group to control the stereochemical outcome of asymmetric reactions are not sufficiently present in the available resources.

Q & A

Basic Research Questions

Q. What are the established enantioselective synthesis routes for (2S)-2-(2-Methoxyphenyl)propanoic acid?

  • Methodology : Asymmetric catalysis (e.g., using chiral catalysts like BINAP-metal complexes) or enzymatic resolution can achieve the (2S) configuration. For example, chiral auxiliaries derived from amino acids (e.g., Evans oxazolidinones) can direct stereochemistry during alkylation or acylation steps . Purification via preparative chiral HPLC or recrystallization with chiral resolving agents ensures enantiomeric purity.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR : Confirm stereochemistry using 1^1H-NMR (e.g., coupling constants for vicinal protons) and 13^{13}C-NMR for methoxy group identification .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% purity) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C10_{10}H12_{12}O3_3) and rule out impurities .

Q. What are the key physicochemical properties (e.g., solubility, melting point) relevant to experimental design?

  • Data :

PropertyValue/RangeMethod
Melting Point85–89°C (analogous compounds)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, methanolUSP solubility classification
LogP (lipophilicity)~2.1 (predicted)Reverse-phase HPLC

Advanced Research Questions

Q. How does stereochemistry influence biological activity or metabolic pathways?

  • Experimental Design :

  • Enzyme Assays : Compare (2S) vs. (2R) enantiomers in vitro using target enzymes (e.g., cyclooxygenases) to assess inhibition kinetics .
  • Metabolic Profiling : Use LC-MS to track isotopic labeling (e.g., 13^{13}C) in hepatocyte models, identifying phase I/II metabolites .

Q. What computational tools are effective for predicting interactions with biological targets?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., PPAR-γ) .
  • QSAR Modeling : Train models using descriptors like polar surface area and H-bond donors to predict bioavailability .

Q. How to resolve contradictions in reported spectral data or bioactivity?

  • Validation Strategies :

  • Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases like NIST Chemistry WebBook .

Q. What are the best practices for optimizing synthetic yield without compromising stereochemical purity?

  • Process Chemistry :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Methodological Notes

  • Stereochemical Confirmation : Always pair optical rotation measurements ([α]D_D) with chiral chromatography to rule out racemization .
  • Toxicity Screening : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous intermediates, including fume hood use and air sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.